N-allyl-2-chloropropanamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-prop-2-enylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO/c1-3-4-8-6(9)5(2)7/h3,5H,1,4H2,2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQVZORBBWSCKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of N Allyl 2 Chloropropanamide Reactivity
Mechanisms in Radical Polymerization
The presence of an allyl group makes N-allyl-2-chloropropanamide a potential candidate for incorporation into polymer chains via radical polymerization. However, the reactivity of allyl monomers in radical polymerization is complex and can lead to various outcomes depending on the reaction conditions and the nature of the comonomers.
Role as a Comonomer in Chain-Growth Radical Polymerization
In chain-growth radical polymerization, a monomer unit is added to the growing polymer chain one at a time. While vinyl monomers readily undergo this process, allyl compounds, including this compound, often exhibit limited reactivity as homopolymers. This is primarily due to degradative chain transfer, where the propagating radical abstracts a hydrogen atom from the allylic position, forming a resonance-stabilized allylic radical. This new radical is generally less reactive and less efficient at initiating new polymer chains, thus retarding the polymerization and limiting the molecular weight of the resulting polymer.
Table 1: Hypothetical Reactivity Ratios for Copolymerization of this compound (M1) with a Vinyl Monomer (M2)
| Monomer (M2) | r1 (this compound) | r2 (Monomer 2) | Copolymerization Behavior |
| Styrene | < 0.1 | > 5 | M2 is much more reactive; tendency for block-like sequences of M2. |
| Methyl Acrylate | ~ 0.2 | ~ 3 | M2 is more reactive; some incorporation of M1 is possible. |
This table presents hypothetical data based on the general reactivity of allyl monomers.
Participation in Step-Growth Radical Polymerization Schemes
Step-growth polymerization involves the reaction between functional groups of monomers, oligomers, and polymers to form larger polymer chains. Radical-mediated step-growth polymerizations, such as thiol-ene reactions, have gained prominence for their efficiency and orthogonality. nih.govnih.govresearchgate.net The allyl group of this compound can readily participate in such reactions.
In a typical thiol-ene reaction, a thiol adds across the double bond of an ene (in this case, the allyl group) in the presence of a radical initiator. This process involves a repeating cycle of radical addition and chain transfer, leading to the formation of a thioether linkage. If a dithiol is reacted with a di-allyl monomer, a step-growth polymerization occurs, yielding a linear polymer. This compound, being a mono-allyl compound, could be used to end-cap polymer chains or to introduce functionality into a polymer network when copolymerized with multi-functional monomers.
Table 2: Plausible Reaction Parameters for Thiol-Ene Reaction with this compound
| Reactant | Functional Group | Initiator | Solvent | Expected Product |
| Ethanethiol | Thiol | AIBN | Toluene | S-ethyl-N-allyl-2-chloropropanamide |
| 1,2-Ethanedithiol | Dithiol | Photoinitiator | THF | Cross-linked network (with di-allyl comonomer) |
This table illustrates plausible reaction conditions based on general knowledge of thiol-ene chemistry.
Functionality as an Olefin Terminator in Polymer Synthesis
As mentioned previously, the propensity of allyl compounds to undergo chain transfer can be exploited to control the molecular weight of polymers in a process known as telomerization. In this context, this compound can act as a chain transfer agent or an "olefin terminator". chemicalpapers.comnih.gov The growing polymer radical abstracts an allylic hydrogen from this compound, terminating its own growth and generating a stable allylic radical. This allylic radical may then initiate a new, shorter polymer chain. The efficiency of this process depends on the chain transfer constant of the allyl compound.
Nucleophilic Substitution Reactions at the Chlorinated Carbon Center
The 2-chloro position on the propanamide moiety of this compound is an electrophilic center susceptible to nucleophilic attack. This allows for a range of substitution reactions, both intramolecular and intermolecular.
Intramolecular Cyclization Pathways, including Aziridine (B145994) Intermediate Formation
The proximity of the nitrogen atom of the amide group to the chlorinated carbon allows for the possibility of an intramolecular nucleophilic substitution reaction. Under basic conditions, the amide nitrogen can be deprotonated, or its nucleophilicity can be otherwise enhanced, leading to an intramolecular attack on the carbon bearing the chlorine atom. This results in the formation of a three-membered ring, specifically an aziridine derivative. youtube.comnih.govresearchgate.net
The formation of an N-acyl aziridine intermediate is a plausible pathway. This strained ring system can be subsequently opened by a nucleophile, leading to a variety of functionalized products. The regioselectivity of the ring-opening would be influenced by steric and electronic factors.
Table 3: Proposed Conditions for Intramolecular Cyclization of this compound
| Base | Solvent | Temperature (°C) | Proposed Intermediate |
| Sodium Hydride | THF | 25-60 | N-acyl aziridine |
| Potassium tert-butoxide | t-butanol | 25 | N-acyl aziridine |
This table presents proposed reaction conditions based on known methods for aziridine synthesis from haloamines. nih.govbaranlab.org
Intermolecular Alkylation Mechanisms with Various Nucleophiles
The chlorinated carbon center of this compound can also react with external nucleophiles in an intermolecular fashion. This is a classic SN2 reaction where a nucleophile displaces the chloride ion. wikipedia.orgyoutube.com A variety of nucleophiles, including amines, thiols, and alkoxides, can be employed to introduce different functional groups at this position. researchgate.net
The reactivity of the α-chloroamide towards nucleophilic substitution is enhanced by the presence of the adjacent carbonyl group, which can stabilize the transition state. youtube.com This allows for the synthesis of a diverse range of derivatives.
Table 4: Examples of Intermolecular Alkylation Reactions with this compound
| Nucleophile | Reagent | Product |
| Amine | Diethylamine | N-allyl-2-(diethylamino)propanamide |
| Thiol | Sodium thiophenoxide | N-allyl-2-(phenylthio)propanamide |
| Alkoxide | Sodium methoxide | N-allyl-2-methoxypropanamide |
This table provides examples of potential products from intermolecular alkylation reactions.
Rearrangement Reactions and Associated Mechanistic Pathways
While specific research on the rearrangement of this compound is not extensively documented, its structure suggests the potential for sigmatropic rearrangements, particularly analogous to the well-known Overman and organic-chemistry.orgnrochemistry.com-sigmatropic rearrangements. These pathways are critical for understanding the thermal and catalytic behavior of this compound.
nrochemistry.comnrochemistry.com-Sigmatropic Rearrangement (Aza-Claisen Rearrangement):
The most probable rearrangement pathway for this compound is a nrochemistry.comnrochemistry.com-sigmatropic rearrangement, specifically an aza-Claisen rearrangement. This process is analogous to the Overman rearrangement, which involves the conversion of allylic trichloroacetimidates into allylic trichloroacetamides. organic-chemistry.orgwikipedia.org The Overman rearrangement is a diastereoselective process that proceeds through a concerted, suprafacial mechanism involving a six-membered, chair-like transition state. nrochemistry.comyoutube.com The driving force for this irreversible reaction is the formation of a stable amide bond. nrochemistry.com
For this compound, this rearrangement would involve the migration of the allyl group from the nitrogen atom to the α-carbon. The reaction can be thermally induced or catalyzed by transition metals such as palladium(II) or mercury(II) salts. organic-chemistry.org The proposed mechanism involves the formation of a ketene (B1206846) imine intermediate through the elimination of HCl, which then undergoes the nrochemistry.comnrochemistry.com-sigmatropic shift.
Proposed Mechanistic Steps for nrochemistry.comnrochemistry.com-Sigmatropic Rearrangement:
Enolization/Ketene Imine Formation: In the presence of a base or under thermal conditions, the amide can tautomerize to its enol form. Subsequent elimination of the chloride ion can lead to a ketene imine intermediate.
nrochemistry.comnrochemistry.com-Sigmatropic Shift: The allyl group undergoes a concerted rearrangement through a cyclic transition state, leading to the formation of a new carbon-carbon bond.
Tautomerization: The resulting imine tautomerizes to the more stable amide product.
Interactive Data Table: Comparison of Related nrochemistry.comnrochemistry.com-Sigmatropic Rearrangements
| Rearrangement | Substrate | Product | Key Features |
| Overman Rearrangement | Allylic trichloroacetimidate | Allylic trichloroacetamide | Diastereoselective, often requires heat or metal catalyst. organic-chemistry.orgwikipedia.org |
| Claisen Rearrangement | Allyl vinyl ether | γ,δ-Unsaturated carbonyl | Proceeds via a chair-like transition state. organic-chemistry.org |
| Aza-Claisen Rearrangement | N-Allyl enamine | γ,δ-Unsaturated imine | Can be initiated by acid-catalyzed Michael addition. acs.org |
organic-chemistry.orgnrochemistry.com-Sigmatropic Rearrangement:
Another plausible, though likely less favored, pathway is a organic-chemistry.orgnrochemistry.com-sigmatropic rearrangement. These rearrangements are common for allylic sulfoxides, selenoxides, and amine oxides. wikipedia.org In the context of this compound, this would likely require the formation of an ylide intermediate at the nitrogen atom. This could potentially be achieved through deprotonation of an N-alkylated derivative or through other activation methods. The organic-chemistry.orgnrochemistry.com-sigmatropic rearrangement proceeds through a five-membered cyclic transition state. organic-chemistry.org
Proposed Mechanistic Steps for organic-chemistry.orgnrochemistry.com-Sigmatropic Rearrangement:
Ylide Formation: Activation of the nitrogen, for instance, through quaternization, followed by deprotonation at an adjacent carbon, could generate an allylic ammonium (B1175870) ylide.
organic-chemistry.orgnrochemistry.com-Sigmatropic Shift: A concerted rearrangement occurs, leading to the formation of a new carbon-carbon bond and migration of the allyl group.
The stereochemical outcome of organic-chemistry.orgnrochemistry.com-sigmatropic rearrangements is often predictable, with a preference for the formation of the E-alkene. wikipedia.org
Reactivity in Oxidative Cross-Coupling Reactions (as observed for analogous α-amino ketones)
The presence of the α-chloro group in this compound makes it an analogue of α-halo ketones and, by extension, α-amino ketones, which are known to participate in oxidative cross-coupling reactions. These reactions are powerful tools for forming new carbon-heteroatom and carbon-carbon bonds.
Research on α-amino ketones has shown their utility in copper-catalyzed and iodine-catalyzed oxidative cross-coupling reactions with a variety of nucleophiles. A proposed mechanism for these reactions often involves the in situ generation of a more reactive intermediate. For this compound, a similar reactivity profile can be anticipated.
Copper-Catalyzed Oxidative Cross-Coupling:
In reactions analogous to those with α-amino ketones, this compound could potentially undergo copper-catalyzed oxidative coupling. These reactions often utilize an oxidant such as air or a peroxide. The mechanism likely involves the formation of a copper enolate, which then reacts with a nucleophile.
Iodine-Catalyzed Oxidative Cross-Coupling:
Studies on α-amino ketones have demonstrated efficient iodine-catalyzed oxidative cross-coupling with alcohols. thieme-connect.de This metal-free approach is environmentally benign and proceeds under mild conditions. A plausible mechanism involves the formation of an α-iodo intermediate, which then undergoes nucleophilic substitution.
Interactive Data Table: Observed Reactivity of Analogous α-Amino Ketones in Oxidative Cross-Coupling
| Reaction Type | Catalyst/Reagent | Nucleophile | Product | Mechanistic Insight |
| Dehydrogenative Cross-Coupling | Copper Salt / O₂ | Nitroalkane | β-Nitro α-amino acid ester | Involves the formation of an imine intermediate followed by nucleophilic attack. |
| Oxidative Phosphonylation | Cobalt Salt / Air | Dialkyl phosphite | α-Aminophosphonate | Proceeds through an oxidative pathway avoiding explosive peroxides. |
| Visible-Light-Promoted Dehydrogenative Cross-Coupling | Photocatalyst | Imidazo[1,2-a]pyridine | Imidoyl imidazo[1,2-a]pyridine | Involves a radical mechanism initiated by visible light. |
The reactivity of this compound in these contexts would be influenced by the lability of the α-chloro substituent and the electronic properties of the N-allyl group. The amide functionality itself can also play a role in coordinating with catalysts and influencing the reaction pathway.
N Allyl 2 Chloropropanamide in Advanced Organic Transformations and Polymer Design
Design and Synthesis of Thermoresponsive Polymer Architectures via Comonomer Integration
Thermoresponsive polymers, which exhibit a sharp change in solubility in response to temperature variations, are a cornerstone of "smart" materials. The most common characteristic is the Lower Critical Solution Temperature (LCST), the temperature above which the polymer becomes insoluble in a solvent (typically water). Poly(N-isopropylacrylamide) (PNIPAM) is the most studied polymer in this class, with an LCST of approximately 32°C, which is close to human body temperature.
The precise tuning of the LCST is critical for many biomedical applications. One of the most effective methods for adjusting the LCST is the copolymerization of the primary monomer (like N-isopropylacrylamide) with a functional comonomer. The integration of N-allyl-2-chloropropanamide into a polymer structure serves as a strategy to modulate its thermoresponsive properties. A recent patent has identified this compound as a thermosensitive crosslinking agent, indicating its role in the formation of thermoresponsive hydrogels chiralen.com.
| Comonomer Type | General Effect on LCST | Example Comonomers |
|---|---|---|
| Hydrophilic | Increase | Acrylamide, Acrylic Acid |
| Hydrophobic | Decrease | Styrene, Methyl Methacrylate |
| Bifunctional (e.g., this compound) | Tunable (Increase or Decrease depending on balance) | N/A |
Strategies for Introducing Specific Functionalities into Polymer Chains using this compound
The introduction of specific chemical functionalities along a polymer backbone is crucial for applications ranging from drug delivery to sensor technology. This compound is an exemplary monomer for this purpose due to its pendant allyl group, which is amenable to a variety of post-polymerization modification (PPM) reactions. PPM is a powerful strategy for creating a library of functional polymers from a single parent polymer.
The allyl group is particularly well-suited for "click" chemistry, a class of reactions that are fast, efficient, and highly specific. The most prominent of these is the thiol-ene reaction, which involves the radical-mediated addition of a thiol to the alkene of the allyl group. This reaction can be initiated by UV light or heat and proceeds with high fidelity, allowing for the quantitative attachment of thiol-containing molecules to the polymer chain.
The general strategy involves two steps:
Copolymerization : this compound is copolymerized with a primary monomer (such as N-isopropylacrylamide) to create a polymer backbone with pendant allyl groups.
Post-Polymerization Modification : The resulting polymer is then reacted with a thiol-containing molecule of interest. This molecule can carry a variety of functional groups, such as fluorescent dyes, biotin (B1667282) for affinity binding, peptides for targeted delivery, or catalysts.
This approach allows for the creation of highly functionalized polymers with precisely controlled properties. Besides thiol-ene reactions, the allyl group can also undergo other transformations such as epoxidation, bromination, and dihydroxylation, further expanding the range of functionalities that can be introduced.
| Thiol-Containing Molecule | Introduced Functionality | Potential Application |
|---|---|---|
| Cysteine-containing peptide | Targeting Ligand | Targeted Drug Delivery |
| Fluorescein-thiol | Fluorescent Tag | Bioimaging |
| Thiol-modified DNA | Biorecognition Element | Biosensors |
| 1-Dodecanethiol | Hydrophobic Alkyl Chain | Control of Self-Assembly |
Role as a Building Block for Nitrogen-Containing Organic Compounds and Heterocyclic Systems (e.g., quinazolinone derivatives, thiazolidine-4-ones)
Nitrogen-containing compounds, particularly heterocycles, are of immense importance in medicinal chemistry and materials science. This compound, with its intrinsic nitrogen atom and multiple reactive sites, serves as a potential building block for the synthesis of more complex nitrogenous molecules. N-allylic compounds are recognized as valuable precursors for the synthesis of N-heterocycles through various cyclization strategies benthamscience.com.
Quinazolinone Derivatives: The quinazolinone core is a privileged scaffold found in numerous biologically active compounds. The synthesis of quinazolinones typically involves the cyclization of precursors like 2-aminobenzamides with aldehydes, alcohols, or other carbonyl sources organic-chemistry.orgnih.govresearchgate.net. While direct synthesis routes starting from this compound are not prominently documented in the reviewed literature, its structural motifs suggest potential utility. For instance, derivatization of the chloro- and allyl- groups could, in principle, lead to intermediates suitable for quinazolinone ring formation.
Thiazolidine-4-ones: Thiazolidin-4-ones are another class of heterocyclic compounds with a broad spectrum of biological activities. Their synthesis often involves the condensation of a primary amine, a carbonyl compound, and thioglycolic acid, or the reaction of a Schiff base with thioglycolic acid mdpi.comnih.govajchem-a.comresearchgate.netrsc.org. Although no specific examples of using this compound for this purpose were found in the surveyed literature, its amine-derived structure suggests it could be a precursor to intermediates used in such cyclizations. The allyl group could be retained as a functional handle for further diversification of the resulting heterocyclic system.
Derivatization Strategies for Expanding Chemical Space
The chemical space of a molecule refers to the collection of all possible derivatives that can be generated from it. Expanding this space is a key objective in drug discovery and materials science. This compound offers multiple handles for derivatization, allowing for the creation of a diverse library of related compounds.
The main reactive sites for derivatization are:
The Allyl Group : As discussed previously, the double bond of the allyl group is susceptible to a wide range of addition reactions. These include thiol-ene coupling, halogenation (e.g., with Br₂), epoxidation (e.g., with m-CPBA), and hydroboration-oxidation, leading to a vast array of functionalized derivatives.
The α-Chloro Group : The chlorine atom is a good leaving group and can be displaced by various nucleophiles through S_N2 reactions. This allows for the introduction of functionalities such as azides (which can then undergo "click" chemistry), amines, thiols, and alkoxides. Enantioenriched α-chloroamides are considered valuable "linchpins" for preparing a variety of chiral motifs nih.govnih.govprinceton.edu.
The Amide Bond : While generally stable, the amide bond can be hydrolyzed under strong acidic or basic conditions to yield the corresponding carboxylic acid and allylamine (B125299). The N-H proton can also be deprotonated to form an amidate, which can then be alkylated or acylated.
By strategically combining reactions at these different sites, a multitude of derivatives with diverse properties and functionalities can be synthesized from this compound.
| Functional Group | Reaction Type | Reagents | Resulting Functionality |
|---|---|---|---|
| Allyl | Thiol-ene Addition | R-SH, photoinitiator | Thioether |
| Allyl | Epoxidation | m-CPBA | Epoxide |
| α-Chloro | Nucleophilic Substitution | NaN₃ | Azide |
| α-Chloro | Nucleophilic Substitution | R-NH₂ | Amine |
| Amide | Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N-allyl-2-chloropropanamide in solution. Both ¹H-NMR and ¹³C-NMR provide critical information regarding the connectivity and chemical environment of the constituent atoms.
¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments within the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (chlorine, nitrogen, and the carbonyl oxygen) and the presence of the carbon-carbon double bond.
A detailed analysis of the predicted ¹H-NMR spectrum reveals the following expected resonances:
Allyl Group Protons: The protons of the allyl group will present a complex splitting pattern. The methine proton (-CH=) is expected to appear as a multiplet in the downfield region, typically between 5.7 and 5.9 ppm, due to coupling with the adjacent terminal vinyl protons and the methylene (B1212753) protons. The two terminal vinyl protons (=CH₂) will likely appear as distinct multiplets between 5.1 and 5.3 ppm. The methylene protons (-CH₂-N) attached to the nitrogen will be observed as a doublet of triplets, or a more complex multiplet, around 3.8 to 4.0 ppm, influenced by coupling to the amide proton and the vinyl methine proton.
Propanamide Moiety Protons: The methine proton (-CH(Cl)-) is significantly deshielded by the adjacent chlorine atom and the carbonyl group, and its signal is expected as a quartet around 4.5 ppm, coupled to the methyl protons. The methyl protons (-CH₃) will appear as a doublet in the upfield region, likely between 1.6 and 1.8 ppm, due to coupling with the methine proton.
Amide Proton: The amide proton (-NH-) signal is typically a broad singlet or a triplet, depending on the solvent and concentration, and is expected to be in the range of 6.0 to 8.0 ppm.
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each carbon atom in a unique chemical environment will produce a distinct signal.
The predicted ¹³C-NMR spectrum of this compound would show the following key signals:
Carbonyl Carbon: The carbon of the carbonyl group (C=O) is the most deshielded and will appear at the lowest field, typically in the range of 168-172 ppm.
Allyl Group Carbons: The carbons of the double bond will resonate in the olefinic region, with the methine carbon (-CH=) appearing around 132-134 ppm and the terminal vinyl carbon (=CH₂) at approximately 116-118 ppm. The methylene carbon attached to the nitrogen (-CH₂-N) is expected around 42-44 ppm.
Propanamide Moiety Carbons: The carbon atom bonded to the chlorine (-CH(Cl)-) will be found in the range of 55-58 ppm. The methyl carbon (-CH₃) will be the most shielded, appearing at a high field around 20-22 ppm.
Interactive Data Table: Predicted NMR Data for this compound
| ¹H-NMR | ¹³C-NMR | ||
| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |
| -NH- | 6.0 - 8.0 (broad s or t) | C=O | 168 - 172 |
| -CH= | 5.7 - 5.9 (m) | -CH= | 132 - 134 |
| =CH₂ | 5.1 - 5.3 (m) | =CH₂ | 116 - 118 |
| -CH(Cl)- | 4.5 (q) | -CH(Cl)- | 55 - 58 |
| -CH₂-N- | 3.8 - 4.0 (m) | -CH₂-N- | 42 - 44 |
| -CH₃ | 1.6 - 1.8 (d) | -CH₃ | 20 - 22 |
Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions. s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet.
Mass Spectrometry (MS) Techniques, including LC-MS and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.
For this compound, the molecular formula is C₆H₁₀ClNO, leading to a monoisotopic mass of approximately 147.0451 g/mol . Due to the presence of the chlorine atom, the mass spectrum will exhibit a characteristic isotopic pattern for any chlorine-containing fragments, with the (M+2) peak having an intensity of approximately one-third of the molecular ion peak (M) due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Electron Ionization (EI) Mass Spectrometry: In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The fragmentation of this compound is expected to proceed through several key pathways:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group can lead to the formation of an acylium ion.
Cleavage of the C-Cl bond: Loss of a chlorine radical is a common fragmentation pathway for chlorinated compounds.
McLafferty Rearrangement: While less likely in this specific structure, rearrangement reactions can sometimes occur.
Cleavage of the N-allyl bond: Scission of the bond between the nitrogen and the allyl group can also be observed.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing the purity of this compound and for identifying any impurities or degradation products. Using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), protonated molecules [M+H]⁺ or other adducts such as [M+Na]⁺ can be readily detected.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the parent ion and its fragments. This is crucial for confirming the molecular formula of this compound and for distinguishing it from other compounds with the same nominal mass.
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Ion/Adduct | Predicted m/z | Notes |
| [M]⁺ | 147.0451 | Molecular ion with ³⁵Cl |
| [M+2]⁺ | 149.0422 | Molecular ion with ³⁷Cl |
| [M+H]⁺ | 148.0529 | Protonated molecule with ³⁵Cl |
| [M+H+2]⁺ | 150.0500 | Protonated molecule with ³⁷Cl |
| [M+Na]⁺ | 170.0348 | Sodium adduct with ³⁵Cl |
| [M+Na+2]⁺ | 172.0319 | Sodium adduct with ³⁷Cl |
Vibrational Spectroscopy: Infrared (IR) and Raman Methods for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and allyl functional groups.
N-H Stretch: A moderate to strong absorption band is expected in the region of 3300-3500 cm⁻¹, corresponding to the N-H stretching vibration of the secondary amide.
C=O Stretch (Amide I band): A strong, sharp absorption band will be present around 1640-1680 cm⁻¹, which is characteristic of the carbonyl stretch in a secondary amide.
N-H Bend (Amide II band): A medium to strong band is expected near 1520-1570 cm⁻¹, arising from the N-H bending vibration coupled with C-N stretching.
C=C Stretch: The stretching vibration of the carbon-carbon double bond in the allyl group will give rise to a medium intensity band around 1640-1660 cm⁻¹. This may overlap with the Amide I band.
=C-H Stretch: The C-H stretching vibrations of the vinyl group will appear above 3000 cm⁻¹.
C-Cl Stretch: The carbon-chlorine stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C double bond of the allyl group, being a non-polar bond, is expected to show a strong signal in the Raman spectrum. The C=O stretch of the amide will also be Raman active.
Interactive Data Table: Expected Vibrational Spectroscopy Bands for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| N-H | Stretch | 3300 - 3500 | Weak |
| C=O | Stretch (Amide I) | 1640 - 1680 | Medium |
| N-H | Bend (Amide II) | 1520 - 1570 | Medium |
| C=C | Stretch | 1640 - 1660 | Strong |
| =C-H | Stretch | > 3000 | Medium |
| C-Cl | Stretch | 600 - 800 | Medium |
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray Diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state.
Currently, there is no publicly available single-crystal X-ray diffraction data for this compound. The compound is likely to be a liquid or a low-melting solid at room temperature, which would make single-crystal growth and subsequent XRD analysis challenging. If a suitable crystal could be obtained, XRD would provide invaluable data to confirm the molecular conformation and packing in the solid state.
Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, UPLC, GC)
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, by-products, or degradation products.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are the most common chromatographic methods for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method would be suitable, typically employing a C18 column with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. Detection can be achieved using a UV detector, as the amide chromophore absorbs in the UV region (around 200-220 nm). UPLC offers higher resolution and faster analysis times compared to conventional HPLC.
Gas Chromatography (GC): Gas chromatography can also be used for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. A capillary column with a polar stationary phase would be appropriate. GC coupled with a Flame Ionization Detector (FID) can be used for quantitative analysis, while GC coupled with a Mass Spectrometer (GC-MS) provides both separation and structural identification of the components.
Interactive Data Table: Typical Chromatographic Conditions for this compound Analysis
| Technique | Column | Mobile Phase/Carrier Gas | Detector |
| HPLC/UPLC | Reversed-phase C18 | Water/Acetonitrile or Water/Methanol gradient | UV (200-220 nm) |
| GC | Capillary column (e.g., DB-WAX) | Helium or Nitrogen | FID or MS |
Computational Chemistry and Theoretical Studies of N Allyl 2 Chloropropanamide Systems
Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction
Density Functional Theory (DFT) is a quantum chemical method widely used to investigate the electronic structure and reactivity of molecules. For N-allyl-2-chloropropanamide, DFT calculations can predict its stability, electronic properties, and potential reaction pathways. By employing functionals like B3LYP with appropriate basis sets such as cc-pVQZ, researchers can determine key molecular properties. nih.govnih.govmdpi.com
Detailed research findings from DFT studies on related allyl-containing molecules, such as allyl mercaptan, demonstrate the calculation of thermodynamic and global chemical activity descriptors. nih.govnih.gov These descriptors are crucial for understanding a molecule's behavior. For this compound, these would include:
Thermodynamic Descriptors: Parameters like Bond Dissociation Energy (BDE), Proton Affinity (PA), and Electron Transfer Enthalpy (ETE) help in assessing the stability of different parts of the molecule and their propensity to participate in specific reaction types. nih.govnih.gov
These calculations allow for a comparative analysis of reactivity, predicting, for instance, which sites on the this compound molecule are most susceptible to nucleophilic or electrophilic attack.
| Descriptor | Symbol | Predicted Significance for this compound |
|---|---|---|
| Ionization Potential | IP | Energy required to remove an electron; indicates susceptibility to oxidation. |
| Electron Affinity | EA | Energy released upon adding an electron; indicates susceptibility to reduction. |
| Molecular Hardness | η | Measures resistance to change in electron distribution; relates to stability. |
| Electrophilicity Index | ω | Measures the ability of the molecule to accept electrons. |
Molecular Dynamics Simulations in Polymerization and Solution-Phase Contexts
Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. mdpi.com For a monomer like this compound, MD simulations are invaluable for exploring its behavior during polymerization and the properties of the resulting polymer in solution. mdpi.comresearchgate.net
All-atom MD simulations can provide a microscopic view of several key processes:
Polymerization Dynamics: Simulations can model the approach of monomers and the chain growth process, offering insights into the kinetics and mechanism of polymerization.
Polymer Conformation: For poly(this compound), MD simulations can predict how the polymer chains fold and behave in different solvents. This includes calculating properties like the radius of gyration, which describes the size of the polymer coil. youtube.com
Solvent Interactions: The simulations reveal detailed information about the interactions between the polymer and solvent molecules, which is crucial for understanding solubility and the behavior of the polymer in aqueous or organic environments. researchgate.netrsc.org Studies on similar N-substituted acrylamide-based polymers, for instance, have used MD to investigate temperature-dependent phase transitions in aqueous solutions. researchgate.net
These simulations are instrumental in designing polymers with specific properties for applications ranging from drug delivery to materials science. rsc.orgrsc.org
Elucidation of Reaction Mechanisms and Transition States through Quantum Chemical Methods
Quantum chemical methods are essential for mapping the detailed pathways of chemical reactions, including identifying the high-energy transition states that control reaction rates. nih.govmit.edu For reactions involving this compound, such as its synthesis, polymerization, or rearrangement, these computational tools can provide a level of detail that is often difficult to obtain experimentally. nih.gov
The process typically involves:
Mapping the Potential Energy Surface: Methods like DFT or more advanced techniques such as CASPT2 are used to calculate the energy of the system as the reactants evolve into products. nih.gov
Identifying Transition States: A transition state is the point of maximum energy along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. mit.edu Computational chemistry allows for the precise location and characterization of these fleeting structures.
Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy, a key parameter that determines the reaction rate.
For example, in a study on the rearrangement of related N-allyl ynamides, computational studies were key in explaining the stereochemical outcome of the reaction by analyzing the geometry of the transition state. rsc.org Similarly, quantum chemical calculations on the hydrosilylation reaction of allyl cyanide have been used to evaluate possible reaction paths. researchgate.net
| Computational Output | Description | Importance for this compound |
|---|---|---|
| Optimized Geometries | The lowest-energy 3D structures of reactants, intermediates, transition states, and products. | Provides a structural basis for the reaction pathway. |
| Activation Energy (Ea) | The energy barrier for the reaction. | Determines the reaction rate and feasibility under different conditions. |
| Reaction Enthalpy (ΔH) | The net energy change of the reaction (exothermic or endothermic). | Indicates the thermodynamic favorability of the reaction. |
Conformational Analysis and Stereochemical Implications from Computational Models
The three-dimensional shape, or conformation, of a molecule is critical to its physical properties and chemical reactivity. This compound possesses rotational freedom around several single bonds, leading to multiple possible conformers. Furthermore, the chlorine atom is attached to a chiral center, introducing stereochemical considerations.
Computational models can systematically explore the conformational landscape of the molecule to identify the most stable arrangements. Using methods like DFT, researchers can perform torsional scans, rotating specific bonds and calculating the energy at each step to map out the potential energy surface. nih.gov This analysis reveals the lowest-energy conformers and the energy barriers between them.
In a study on related allyl galactofuranosides, computational methods were used to determine the preference for different ring conformations (e.g., C3-exo vs. O4-exo), which was essential for interpreting experimental NMR data. nih.gov A similar approach for this compound would clarify how the allyl and chloropropyl groups are oriented relative to each other, which has significant implications for its reactivity, particularly in stereoselective reactions and polymerization.
Molecular Modeling and Docking Studies (for derivatives or related systems)
While this compound itself may not be a primary candidate for biological activity, its structure serves as a scaffold for designing new derivatives with potential therapeutic applications. Molecular modeling and docking are computational techniques used to predict how a molecule (a ligand) binds to a biological target, such as a protein or enzyme.
The process involves:
Derivative Design: New molecules are designed in silico by modifying the structure of this compound.
Ligand Preparation: The 3D structure of the designed derivative is generated and optimized to find its most stable conformation.
Molecular Docking: The computational algorithm "docks" the ligand into the active site of a target protein, exploring various orientations and conformations to find the best possible fit.
Binding Affinity Prediction: The program calculates a "docking score," which estimates the binding affinity between the ligand and the protein.
This approach has been successfully applied to design novel bioactive compounds. For example, molecular docking studies were used to investigate how N-Alkyl propanamide derivatives could act as antiproliferative agents and how adamantane-linked carbothioamides inhibit the urease enzyme. nih.govmdpi.com Such studies could guide the synthesis of this compound derivatives as potential fungicides or other bioactive agents. mdpi.com
Future Directions and Interdisciplinary Research Opportunities
Development of Novel Synthetic Pathways and Catalytic Approaches
The conventional synthesis of N-allyl-2-chloropropanamide typically involves the acylation of allylamine (B125299) with 2-chloropropionyl chloride. While effective, future research is increasingly focused on developing more efficient, selective, and sustainable synthetic methodologies.
One promising area is the exploration of catalytic direct amidation . This approach circumvents the need for highly reactive acyl chlorides, instead directly coupling 2-chloropropionic acid with allylamine. Research in this domain would focus on identifying novel catalysts, such as those based on boron or transition metals, that can facilitate this transformation under mild conditions with high atom economy. The development of reusable, heterogeneous catalysts would further enhance the sustainability of the process.
Biocatalysis represents another frontier in the synthesis of this compound. The use of enzymes, such as lipases or engineered amide synthetases, could offer unparalleled selectivity and operate under environmentally benign aqueous conditions. nih.govrsc.org Future work will involve screening for suitable enzymes, optimizing reaction conditions, and potentially employing protein engineering to enhance catalytic efficiency and substrate specificity. nih.govdtu.dk A chemo-biocatalytic approach, integrating enzymatic steps with chemical catalysis, could also provide novel and efficient synthetic routes. nih.gov
| Synthetic Approach | Potential Advantages | Research Focus |
| Catalytic Direct Amidation | High atom economy, milder reaction conditions, avoidance of acyl chlorides. | Development of novel boron-based or transition metal catalysts; heterogeneous and reusable catalysts. |
| Biocatalysis | High selectivity, environmentally benign (aqueous) conditions, mild reaction parameters. | Enzyme screening, protein engineering for enhanced activity, process optimization. |
| Chemo-enzymatic Synthesis | Combines the advantages of both chemical and biological catalysis for novel routes. | Integration of enzymatic and chemical reaction steps in one-pot syntheses. |
Engineering of Advanced Polymer Architectures with Tunable Properties
The dual functionality of this compound, possessing both a polymerizable allyl group and a reactive chloro-substituent, makes it a highly valuable monomer for the creation of advanced polymer architectures.
Future research will heavily focus on its application in controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. nih.govspecificpolymers.com These methods allow for the precise control over polymer molecular weight, architecture, and functionality. The presence of the chlorine atom in this compound is particularly interesting for ATRP, where it could potentially act as an initiating site, leading to the formation of graft copolymers. acs.orgcmu.edu Challenges in the CRP of allyl monomers, such as slow polymerization rates, can be addressed through the design of specialized RAFT agents and catalytic systems. wikipedia.org
The reactive chlorine atom in the resulting polymers serves as a versatile handle for post-polymerization modification . This opens up possibilities for creating polymers with a wide range of functionalities by introducing different side chains through nucleophilic substitution reactions. This could lead to the development of:
Stimuli-responsive polymers: By introducing functional groups that respond to changes in pH, temperature, or light, polymers derived from this compound could be designed as "smart" materials for applications in drug delivery and sensors. nih.govmdpi.comrsc.org
Crosslinked networks and hydrogels: The allyl group can be utilized for crosslinking, and recent patent literature indicates the potential of this compound as a thermosensitive crosslinking agent, leading to the formation of intelligent hydrogels. mdpi.com
Surface modification and shape memory materials: The compound has been identified in patents related to the surface modification of shape memory polymers, suggesting its role in creating materials with tunable surface properties and responsiveness.
| Polymer Architecture | Key Enabling Feature of Monomer | Potential Properties and Applications |
| Well-defined Linear and Block Copolymers | Polymerizable allyl group suitable for CRP (e.g., RAFT). | Controlled molecular weight and functionality for advanced materials. |
| Graft Copolymers | Reactive chlorine atom for "grafting-from" via ATRP. | Tailored side-chain functionalities for specific applications. |
| Stimuli-Responsive Materials | Post-polymerization modification of the chlorine atom. | "Smart" materials for drug delivery, sensors, and actuators. |
| Hydrogels and Crosslinked Networks | Allyl group for crosslinking reactions. | Thermosensitive gels for biomedical and industrial applications. |
Predictive Modeling of Reactivity and Selectivity in Complex Systems
Computational chemistry is poised to play a pivotal role in accelerating the development and application of this compound. Predictive modeling can provide deep insights into its reactivity and guide the rational design of synthetic and polymerization processes.
Future research will likely involve the use of Density Functional Theory (DFT) and other quantum chemical methods to:
Elucidate reaction mechanisms: Computational studies can map out the energy landscapes of different synthetic routes, helping to identify the most favorable pathways and optimize reaction conditions.
Predict reactivity and selectivity: Models can be developed to predict the reactivity of the allyl group in polymerization and the selectivity of the chlorine atom in post-polymerization modification reactions. This can aid in the design of experiments and the selection of appropriate reagents.
Analyze transition states: Understanding the structure and energetics of transition states in polymerization and modification reactions is crucial for controlling these processes. researchgate.netrsc.org Computational analysis can reveal key factors influencing the rates and outcomes of these reactions.
The integration of machine learning with computational chemistry could lead to the development of predictive models that can rapidly screen potential catalysts, solvents, and reaction conditions, thereby accelerating the discovery of novel applications for this compound.
Integration with Sustainable Chemical Practices and Green Synthesis Methodologies
A major thrust of future research on this compound will be its alignment with the principles of green chemistry. This involves a holistic approach that considers the entire lifecycle of the chemical, from its synthesis to its application and eventual disposal.
Key areas of focus will include:
Use of green solvents: Research into conducting the synthesis and polymerization of this compound in environmentally benign solvents, such as water, supercritical fluids, or bio-derived solvents, is crucial. nih.gov
Development of catalytic and biocatalytic processes: As mentioned in section 7.1, moving away from stoichiometric reagents towards catalytic and biocatalytic methods will significantly reduce waste and improve the sustainability of its synthesis. rsc.orgnih.govdtu.dk
Atom-economic reactions: Designing synthetic and modification pathways that maximize the incorporation of all reactant atoms into the final product is a core principle of green chemistry.
Renewable feedstocks: While the immediate precursors may be petroleum-derived, long-term research could explore pathways to synthesize 2-chloropropionic acid and allylamine from renewable biomass sources.
By proactively incorporating these green chemistry principles, the future development of this compound can proceed in an environmentally responsible manner, ensuring its long-term viability as a valuable chemical building block.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-allyl-2-chloropropanamide, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves the nucleophilic substitution of 2-chloropropanoyl chloride with allylamine. Reaction optimization requires inert conditions (e.g., dry dichloromethane) and a base like triethylamine to neutralize HCl byproducts. Microwave-assisted synthesis (e.g., 130°C for 40 min in chlorobenzene with PCl₃) can enhance efficiency by reducing reaction time . Yield improvements (~75–85%) are achieved by controlling stoichiometry (1:1.2 molar ratio of acyl chloride to amine) and temperature (0–5°C to minimize side reactions).
Q. Which analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR : ¹H NMR identifies allyl protons (δ 5.1–5.9 ppm for vinyl protons) and the chlorinated methyl group (δ 1.5–1.7 ppm). ¹³C NMR confirms the carbonyl (C=O) at ~170 ppm and C-Cl at ~45 ppm.
- IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~550–600 cm⁻¹ (C-Cl stretch).
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 162.04 (calculated for C₆H₁₀ClNO) .
Q. How does the allyl group influence the compound’s reactivity compared to non-allylated analogs?
- Methodological Answer : The allyl moiety introduces conjugation and steric effects, altering nucleophilic substitution kinetics. For example, allyl groups can stabilize transition states via resonance, accelerating reactions with thiols or amines. Comparative studies using kinetic assays (e.g., UV-Vis monitoring of thiol-disulfide exchange) quantify these effects .
Advanced Research Questions
Q. How can computational modeling predict the regioselectivity of this compound in cycloaddition reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict reactivity. For instance, the LUMO of the chlorinated carbon guides nucleophilic attack, while HOMO localization on the allyl group directs electrophilic interactions. Software like Gaussian or ORCA can simulate transition states to validate experimental outcomes .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer :
- Controlled Replication : Synthesize derivatives under identical conditions (e.g., solvent purity, drying protocols) to isolate variables.
- Advanced NMR : Use 2D techniques (HSQC, HMBC) to resolve overlapping signals. For example, allyl proton coupling constants (J = 10–17 Hz) distinguish cis vs. trans configurations .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation when spectral data conflict .
Q. How do solvent polarity and proticity affect the hydrolysis kinetics of the C-Cl bond?
- Methodological Answer :
- Kinetic Assays : Monitor hydrolysis via HPLC or conductivity measurements in solvents like DMSO (polar aprotic) vs. ethanol (polar protic).
- Data Analysis : Use the Swain-Scott equation to correlate nucleophilicity (s) with solvent parameters. For example, hydrolysis rates increase 10-fold in DMSO due to stabilization of the transition state .
Notes for Rigorous Research
- Contradiction Mitigation : Cross-validate synthetic protocols using multiple characterization techniques (e.g., elemental analysis + mass spectrometry) to address purity disputes.
- Advanced Design : For mechanistic studies, isotopically labeled analogs (e.g., ¹³C-labeled allyl groups) can track reaction pathways via isotopic tracing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
